molecular formula C21H22N2O4S B13657758 Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Cat. No.: B13657758
M. Wt: 398.5 g/mol
InChI Key: TYFUGJOXRNCXEM-UHFFFAOYSA-N
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Description

Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nicotinate group, which is a derivative of nicotinic acid, and a thiazole ring substituted with a 3,4-diethoxyphenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution with 3,4-Diethoxyphenyl Group: The thiazole ring is then substituted with a 3,4-diethoxyphenyl group through a nucleophilic substitution reaction.

    Coupling with Nicotinic Acid Derivative: The final step involves coupling the substituted thiazole with an ethyl ester of nicotinic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester group to alcohols.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nicotinate group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-25-18-10-8-14(11-19(18)26-5-2)20-23-17(13-28-20)16-9-7-15(12-22-16)21(24)27-6-3/h7-13H,4-6H2,1-3H3

InChI Key

TYFUGJOXRNCXEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=C(C=C3)C(=O)OCC)OCC

Origin of Product

United States

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